

Technical Guide: Physicochemical Properties of 2-Amino-2'-fluoro-5-nitrobenzophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Amino-2'-fluoro-5-nitrobenzophenone
Cat. No.:	B131745

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2'-fluoro-5-nitrobenzophenone is a substituted benzophenone derivative with the chemical formula $C_{13}H_9FN_2O_3$.^[1] It serves as a key intermediate in the synthesis of various pharmaceutical compounds, notably in the production of flunitrazepam and its metabolites.^[2] ^[3] This document provides a comprehensive overview of the available data on its solubility and melting point, along with detailed experimental protocols for their determination. Understanding these fundamental physicochemical properties is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties:

- IUPAC Name: (2-amino-5-nitrophenyl)(2-fluorophenyl)methanone^[4]
- CAS Number: 344-80-9^[1]
- Molecular Weight: 260.22 g/mol ^{[1][4]}
- Appearance: A yellow to light yellow crystalline solid.^[5]

The molecule features a benzophenone core with an amino group, a nitro group, and a fluorine atom as substituents.^[5] These functional groups influence its chemical reactivity, polarity, and

intermolecular interactions, which in turn determine its solubility and melting point.

Quantitative Data

The following tables summarize the reported quantitative data for the melting point and solubility of **2-Amino-2'-fluoro-5-nitrobenzophenone**.

Table 1: Melting Point of **2-Amino-2'-fluoro-5-nitrobenzophenone**

Melting Point Range (°C)	Source Reference
158-160	ChemicalBook[6], Vulcanchem[1]
161-163	Vulcanchem[1]
138-142	Unnamed Supplier[7]

Note: The slight variations in the reported melting points may be attributed to differences in the purity of the sample or the specific experimental conditions used for measurement.[1]

Table 2: Solubility of **2-Amino-2'-fluoro-5-nitrobenzophenone**

Solvent	Solubility	Source Reference
Dimethylformamide (DMF)	2 mg/mL	Cayman Chemical[2], ChemicalBook[6]
Dimethyl sulfoxide (DMSO)	1 mg/mL	Cayman Chemical[2], ChemicalBook[6]
Water	Insoluble/Sparingly Soluble	Unnamed Supplier[7], Guidechem[5]
Ethanol	Soluble	Unnamed Supplier[7]
Acetone	Soluble	Unnamed Supplier[7]

Experimental Protocols

The following are detailed methodologies for determining the melting point and solubility of **2-Amino-2'-fluoro-5-nitrobenzophenone**, based on standard laboratory practices.

Melting Point Determination using the Capillary Method

This method is a standard technique for determining the melting point of a crystalline solid.[\[8\]](#) [\[9\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **2-Amino-2'-fluoro-5-nitrobenzophenone** sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a clean, dry mortar and pestle.[\[10\]](#)
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.[\[11\]](#)
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
- Approximate Melting Point Determination: If the expected melting point is unknown, perform a rapid heating run to determine an approximate range.[\[12\]](#)[\[13\]](#)
- Accurate Melting Point Determination: For a precise measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, when approaching the expected melting point.[\[12\]](#)

- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first signs of melting are observed (the solid begins to turn to liquid) and the temperature at which the entire sample has completely melted. This range is the melting point of the substance.[12]
- Repeatability: For accuracy, repeat the determination at least twice with fresh samples and capillary tubes. Consistent values should be obtained.[12]

Solubility Determination using the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.[14][15]

Apparatus:

- Analytical balance
- Glass vials or flasks with airtight seals
- Temperature-controlled shaker or incubator
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

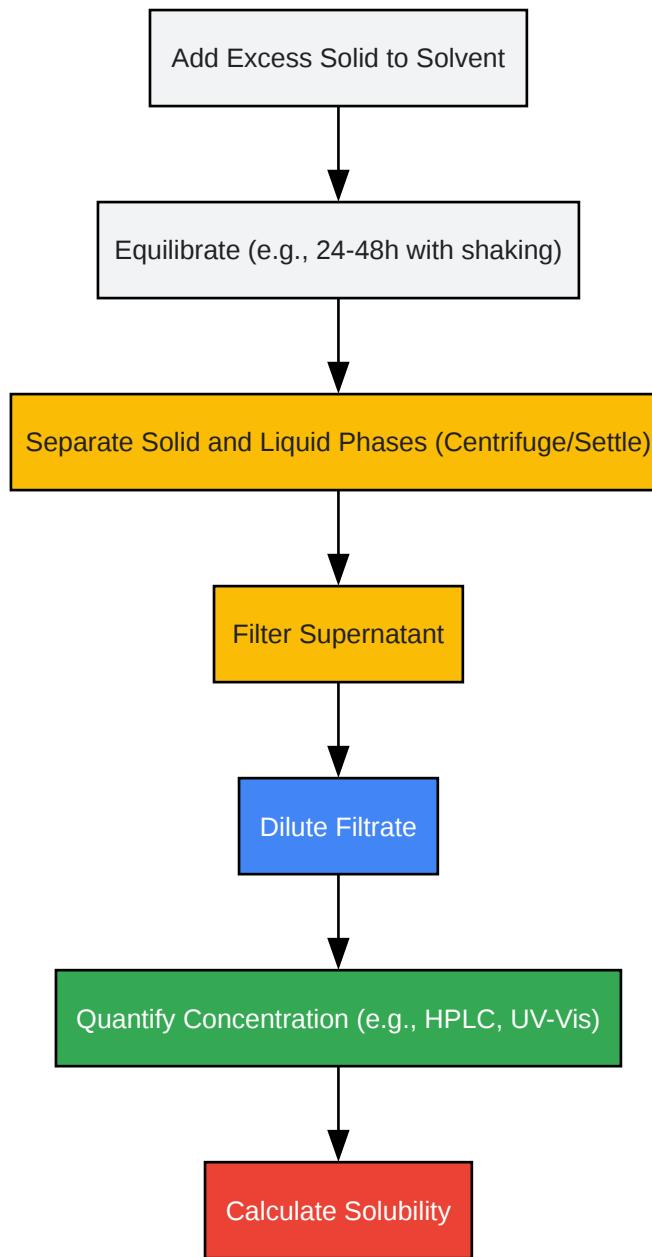
Procedure:

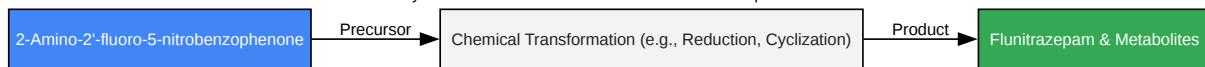
- Preparation of Saturated Solution: Add an excess amount of solid **2-Amino-2'-fluoro-5-nitrobenzophenone** to a known volume of the desired solvent (e.g., DMF, DMSO) in a sealed glass vial. The excess solid is necessary to ensure that a saturated solution is formed.[14]
- Equilibration: Place the vial in a temperature-controlled shaker and agitate it at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is

reached.

- Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.[16]
- Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
- Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.
- Quantification: Analyze the concentration of **2-Amino-2'-fluoro-5-nitrobenzophenone** in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
- Calculation: Calculate the solubility of the compound in the chosen solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization


The following diagrams illustrate the logical workflow for the experimental protocols described above.


[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Solubility Determination (Shake-Flask) Workflow

Synthetic Role of 2-Amino-2'-fluoro-5-nitrobenzophenone

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-2'-fluoro-5-nitrobenzophenone (344-80-9) for sale [vulcanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 2-Amino-5-nitro-2'-fluorobenzophenone | CymitQuimica [cymitquimica.com]
- 4. 2-Amino-2'-fluoro-5-nitrobenzophenone | C13H9FN2O3 | CID 67657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. 344-80-9 CAS MSDS (2-Amino-2'-fluoro-5-nitrobenzophenone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-Amino-2'-fluoro-5-nitrobenzophenone CAS:344-80-9 at Best Price in Ningbo - Manufacturer [nbinnocom.com]
- 8. westlab.com [westlab.com]
- 9. thinksrs.com [thinksrs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Determination of Melting Point [wiredchemist.com]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. SSERC | Melting point determination [sserc.org.uk]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Amino-2'-fluoro-5-nitrobenzophenone]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b131745#solubility-and-melting-point-of-2-amino-2-fluoro-5-nitrobenzophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com